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Introduction to Fosamprenavir Calcium Salt

Fosamprenavir Calcium Salt (GW433908G) is an orally active prodrug of the HIV-1 protease inhibitor

Amprenavir. It is designed to overcome the formulation challenges and poor bioavailability associated with

Amprenavir itself. Chemically, it is a phosphate ester prodrug that undergoes hydrolytic activation by

cellular phosphatases in the intestinal epithelium to release the active moiety, Amprenavir. The deuterated

form, Fosamprenavir-d4 Calcium Salt, incorporates four deuterium atoms and serves as a critical internal

standard in bioanalytical methods, enabling precise quantification of the prototyped drug in biological

matrices through LC-MS techniques.

Therapeutic Category: Antiretroviral, Protease Inhibitor
Target: HIV-1 protease

Mechanism of Action: After conversion to Amprenavir, it binds to the active site of the HIV-1
protease, preventing the processing of viral Gag and Gag-Pol polyprotein precursors. This inhibition

blocks the formation of mature, infectious virus particles, thereby suppressing viral replication [1].
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The following table summarizes the key characteristics of Fosamprenavir Calcium Salt and its deuterated

analog for laboratory use.

Table 1: Physicochemical Properties of Fosamprenavir Calcium Salt and its Deuterated Analog

Property Fosamprenavir Calcium Salt Fosamprenavir-d4 Calcium Salt

CAS Number 226700-81-8 [1] [2] Not Specified in search results

Molecular
Formula

C₂₅H₃₄CaN₃O₉PS [1] C₂₅H₃₀D₄CaN₃O₉PS [3]

Molecular
Weight

623.67 g/mol [1] 627.69 g/mol [3]

Appearance Not Specified White to Off-White Solid [3]

Storage Store under recommended conditions per

CoA [1]

2-8°C (Refrigerator), Under inert

atmosphere [3]

Handling For research use only. Not for human

consumption. [1] [2]

2-8°C (Refrigerator), Under inert

atmosphere [3]

Detailed Experimental Protocols

Preparation of Fosamprenavir Calcium Salt

While complete synthetic details are complex and patented, the general process involves several key steps as

outlined in patent literature [4] [5]. The following workflow diagram summarizes the preparative process:
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Key Process Parameters [5]:

Solvent Systems: Processes may utilize methanol, acetone, water, or their mixtures for
crystallization.

Form Control: The process can yield different solid-state forms, including crystalline and amorphous
forms, which can be characterized by their unique X-ray powder diffraction (XRPD) patterns and

thermal profiles.
Quality Control: The final product must comply with regulatory standards for use as a reference

material, typically requiring purity verification by HPLC against a qualified reference standard [2].
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Stability-Indicating HPLC Method for Analysis

A robust, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method

is essential for quantifying Fosamprenavir Calcium and assessing its purity and stability.

Table 2: Chromatographic Conditions for Fosamprenavir Analysis

Parameter Condition 1 (Isocratic) Condition 2 (Gradient)

Objective Assay of Fosamprenavir Calcium [6] Related Substances/Impurity
Profiling [7]

Column YMC Pack ODS AQ (150 mm × 4.6 mm,
3.0 μm) [6]

Zobrax C18 (100 mm × 4.6 mm, 5
μm) [7]

Mobile Phase 0.05 M KH₂PO₄ Buffer (pH 6.8) :
Acetonitrile (60:40 v/v) [6]

A: 0.1% OPA in Water; B:
Acetonitrile [7]

Elution Mode Isocratic [6] Gradient [7]

Flow Rate 0.8 mL/min [6] 1.0 mL/min [7]

Detection
Wavelength

265 nm [6] 264 nm [7]

Column
Temperature

40 °C [6] 30 °C [7]

Injection Volume Not Specified Not Specified

Run Time Not Specified 10 minutes [7]

Detailed Protocol for Impurity Profiling (Condition 2) [7]:

Mobile Phase Preparation:

Prepare Mobile Phase A: Add 1 mL of Orthophosphoric Acid (OPA) to 1000 mL of HPLC-grade
water to make a 0.1% v/v solution. Filter and degas.

Use HPLC-grade Acetonitrile as Mobile Phase B.
Diluent Preparation: Prepare a mixture of Water and Acetonitrile in a 1:1 ratio.
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Standard Solution Preparation:

Weigh accurately about 1 mg each of Fosamprenavir, Amino impurity, Propyl impurity, Isomer
impurity, Nitro impurity, and Amprenavir impurity into a 100 mL volumetric flask.

Add about 50 mL of diluent, sonicate to dissolve, and make up to volume with the diluent to
obtain a stock standard solution of approximately 10 ppm for each analyte.

Dilute 0.1 mL of this stock solution to 1 mL with diluent to get a working standard solution of
about 1 ppm.

Sample Solution Preparation:
For tablet formulation: Powder tablets and weigh a quantity equivalent to 1 mg of

Fosamprenavir into a 100 mL flask. Prepare a 10 ppm solution as above, then dilute to 1 ppm.
For drug substance: Disserve the API directly in diluent to achieve the same concentration.

System Suitability Test:
Inject six replicates of the working standard solution.

The method is considered suitable if the %RSD of the peak areas for all analytes is ≤ 2.0%, and
the resolution between closely eluting peaks (e.g., Isomer and Propyl impurities) is satisfactory

[7].

The logical workflow for the analytical method development and validation is as follows:
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Method Validation

The HPLC method for Fosamprenavir should be validated as per ICH Q2(R1) guidelines. The table below

summarizes typical validation parameters and results.

Table 3: Method Validation Parameters and Acceptance Criteria
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Validation
Parameter

Procedure & Results Acceptance Criteria

Specificity No interference observed from blank, placebo, or

degradation products at the retention times of
Fosamprenavir or its known impurities [6] [7].

Resolution between analyte

peaks and any interfering
peak should be > 2.0 [7].

Linearity Calibration curves were constructed over a range of
25-150% of the target concentration (e.g., 0.5-1.5

ppm). The correlation coefficient (R²) was found to
be > 0.999 [7].

R² ≥ 0.999

Accuracy (%
Recovery)

Determined by spiking known amounts of impurities
into the sample. Recovery reported between 90.9%

and 104.3% [7].

Typically 90-110%

Precision
(Repeatability)

%RSD for peak areas from six replicate injections

of a standard solution was between 0.5% and 1.7%
[7].

%RSD ≤ 2.0%

Sensitivity (LOD
& LOQ)

LOD and LOQ were determined via signal-to-noise
ratio. LOQ for Fosamprenavir and its impurities was

demonstrated at the 1 ppm level with %RSD < 10%
at LOQ [7].

S/N ~3:1 for LOD; S/N
~10:1 for LOQ

Stability Assessment & Forced Degradation

Forced degradation studies help identify the intrinsic stability of the molecule and validate the stability-

indicating power of the analytical method.

Table 4: Typical Forced Degradation Conditions and Outcomes for Fosamprenavir Calcium

Stress
Condition

Parameters Observation Inference

Acidic
Hydrolysis

e.g., 1N HCl, room

temperature or elevated

Significant degradation

[6]

Labile to acid; degradation

products well resolved [6].
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Stress
Condition

Parameters Observation Inference

temp [6]

Basic
Hydrolysis

e.g., 1N NaOH, room

temperature or elevated
temp [6]

Significant degradation

[6]

Labile to base; degradation

products well resolved [6].

Oxidative
Stress

e.g., 3% H₂O₂, room
temperature [6]

Significant degradation
[6]

Susceptible to oxidation;
degradation products well

resolved [6].

Thermal
Stress

Solid state at elevated

temperature (e.g.,
105°C) [6]

No significant

degradation observed in
one study [6].

Stable under dry heat.

Photolytic
Stress

Exposed to UV/Visible
light as per ICH options

[6]

No significant
degradation observed in

one study [6].

Photostable.

Hydrolytic
Stress (Water)

Sample in water [6] No significant

degradation observed in
one study [6].

Stable in neutral water.

Applications in Research

Analytical Method Development and Validation: The primary use of the analytical standard is to
develop, validate, and transfer robust analytical methods for quality control (QC) testing of drug

substances and products [2] [7].
Pharmaceutical Analysis: It serves as a system suitability test compound and a primary standard for

quantifying the active ingredient and its related substances in bulk drugs and formulations, ensuring
identity, potency, and purity [2].

Stability Studies: As a stable and well-characterized reference, it is crucial for conducting forced
degradation and long-term stability studies to establish the shelf-life of pharmaceutical products and

understand the degradation profile of Fosamprenavir [6].
Bioanalytical Method Development (for -d4): Fosamprenavir-d4 Calcium Salt is primarily used as

an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) bioanalysis to enable
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accurate and precise quantification of Fosamprenavir and/or Amprenavir in biological matrices like

plasma, correcting for variability in sample preparation and ionization efficiency [3] [8].

I hope these detailed application notes and protocols provide a solid foundation for your research and

development work with Fosamprenavir calcium salt. The methodologies outlined herein, particularly the

validated stability-indicating HPLC method, are critical for ensuring drug quality and safety.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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